2-({[benzyl(methyl)carbamoyl]methyl}sulfanyl)-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide
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Description
2-({[benzyl(methyl)carbamoyl]methyl}sulfanyl)-N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H32N4O4S and its molecular weight is 532.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Quinazoline derivatives have been synthesized and evaluated for their biological activities, particularly in the context of cytotoxic and antimicrobial properties. For example, the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives bearing cationic side chains from aminoanthraquinones showed significant cytotoxicity against certain cancer cell lines, with some derivatives exhibiting substantial growth delays in in vivo models of colon tumors (Bu et al., 2001). This indicates the potential of quinazoline derivatives in cancer research and therapy.
Chemical Properties and Synthetic Methods
The study of substituted benzoquinazolinones, including amino- and sulfanyl-derivatives, revealed methods for their synthesis under palladium-catalyzed conditions, highlighting the chemical versatility and potential for modification of quinazoline compounds (Nowak et al., 2015). These synthetic methodologies enable the production of derivatives with varied biological activities, useful for further pharmacological studies.
Antimicrobial and Antitumor Activities
Research on quinazolines has also focused on their potential as antimicrobial and antitumor agents. For instance, new quinazoline derivatives have been synthesized and shown to possess promising antimicrobial properties, with some compounds exhibiting significant activity against bacterial and fungal strains (Desai et al., 2007). Additionally, the exploration of quinazoline analogs substituted with benzothiophene for their antitubercular and antibacterial activities has provided valuable insights into the potential therapeutic applications of these compounds (Rao & Subramaniam, 2015).
Properties
IUPAC Name |
2-[2-[benzyl(methyl)amino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O4S/c1-3-4-8-15-33-28(36)24-14-13-22(27(35)30-18-23-12-9-16-37-23)17-25(24)31-29(33)38-20-26(34)32(2)19-21-10-6-5-7-11-21/h5-7,9-14,16-17H,3-4,8,15,18-20H2,1-2H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZNXUVTXPVDOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)N(C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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